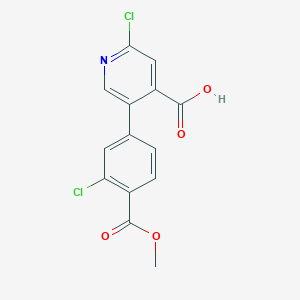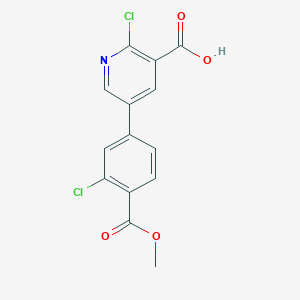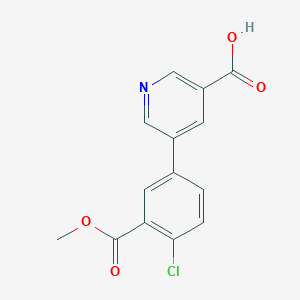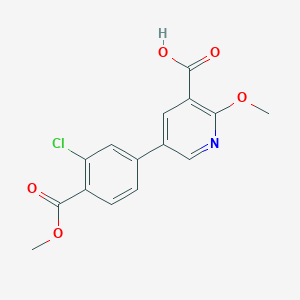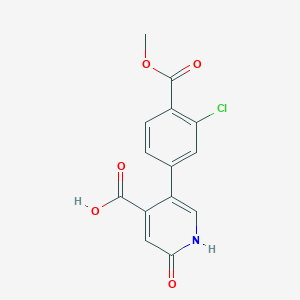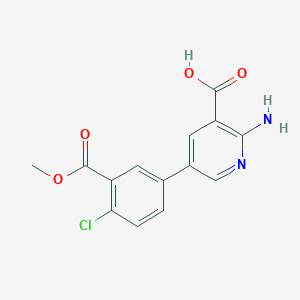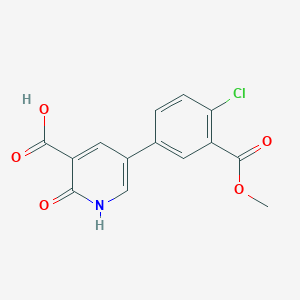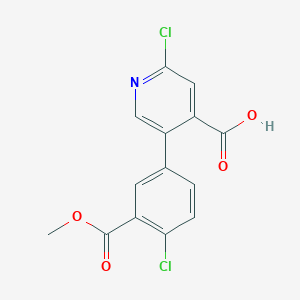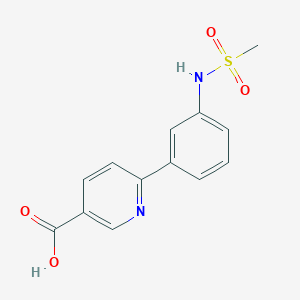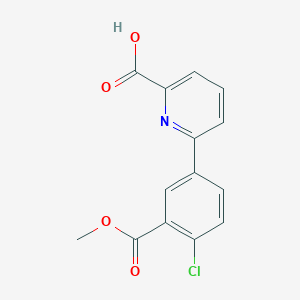
6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid (6-CMPPA) is a synthetic organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder which is soluble in water and alcohol. 6-CMPPA is a useful organic compound for many scientific research applications due to its ability to form complexes with metal ions. It is also known as a chelating agent, which is a compound that binds to metal ions and forms a coordination complex. This coordination complex can be used to study metal ion binding, transport, and reactivity.
作用機序
6-CMPPA can form complexes with metal ions by forming coordination bonds between the metal ion and the oxygen atoms of the 6-CMPPA molecule. The oxygen atoms of 6-CMPPA can act as a ligand, which is an atom or molecule that binds to the metal ion. The coordination bonds formed between the metal ion and the oxygen atoms of 6-CMPPA are known as chelate complexes. These chelate complexes can be used to study metal ion binding, transport, and reactivity.
Biochemical and Physiological Effects
6-CMPPA has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant, which is a compound that can reduce the damage caused by oxidative stress. Additionally, it can act as an anti-inflammatory agent, which is a compound that can reduce inflammation in the body. It can also act as an antifungal agent, which is a compound that can inhibit the growth of fungi.
実験室実験の利点と制限
The advantages of using 6-CMPPA in lab experiments include its ability to form complexes with metal ions, its low toxicity, and its low cost. Additionally, it is easy to synthesize and is widely available. The limitations of using 6-CMPPA in lab experiments include its instability in some conditions, such as high temperatures and high pH levels. Additionally, it can be difficult to separate the chelate complexes formed with 6-CMPPA from other compounds.
将来の方向性
For research involving 6-CMPPA include the development of new synthesis methods and the study of its effects on other biomolecules, such as RNA and lipids. Additionally, research could be conducted to determine the optimal conditions for the formation of chelate complexes with 6-CMPPA. Furthermore, research could be conducted to explore the potential applications of 6-CMPPA in medical, industrial, and environmental fields. Finally, research could be conducted to investigate the potential toxicity of 6-CMPPA in humans and other organisms.
合成法
6-CMPPA can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-chloro-3-methoxy-pyridin-2-one. The second step involves the reaction of this compound with 2-chloro-3-methoxybenzoyl chloride in the presence of a base, such as sodium acetate. This reaction produces 6-CMPPA.
科学的研究の応用
6-CMPPA is used in many scientific research applications, such as the study of metal ion binding, transport, and reactivity. It can also be used to study the effects of metal ions on proteins and enzymes. Additionally, 6-CMPPA can be used to study the effects of metal ions on DNA and other biomolecules. Its ability to form complexes with metal ions makes it an ideal compound for the study of metal ion binding.
特性
IUPAC Name |
6-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-7-8(5-6-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBFGGJINVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


